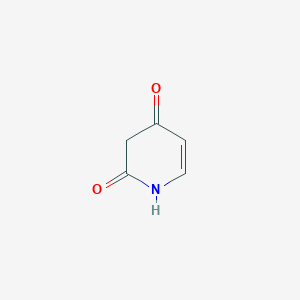
Pyridine-2,4(1H,3H)-dione
描述
Pyridine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyridine ring fused with a dione structure
作用机制
Target of Action
2,4(1H,3H)-Pyridinedione, also known as Tipiracil , primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of nucleosides in cells, which are essential components of DNA and RNA.
Mode of Action
Tipiracil acts as a thymidine phosphorylase inhibitor . It prevents the conversion of trifluridine into an inactive metabolite by inhibiting thymidine phosphorylase, thereby increasing the bioavailability of trifluridine .
Biochemical Pathways
The inhibition of thymidine phosphorylase by Tipiracil affects the nucleoside metabolic pathway . By preventing the breakdown of trifluridine, it increases the concentration of this nucleoside in the cell. This can lead to the incorporation of trifluridine into the DNA, which can disrupt DNA synthesis and function, leading to cell death .
Pharmacokinetics
As part of the drug tas-102, tipiracil is known to increase the bioavailability of trifluridine .
Result of Action
The primary result of the action of 2,4(1H,3H)-Pyridinedione is the disruption of DNA synthesis and function in cells due to the increased incorporation of trifluridine into the DNA . This can lead to cell death, making it effective against certain types of cancer .
Action Environment
The action, efficacy, and stability of 2,4(1H,3H)-Pyridinedione can be influenced by various environmental factors. For instance, the presence of oxygen has been found to be crucial for the synthesis of certain derivatives of the compound . .
生化分析
Biochemical Properties
2,4(1H,3H)-Pyridinedione interacts with various enzymes and proteins. It is involved in the deamination, side chain reduction, and dephosphorylation processes, leading to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This compound is a crucial intermediate in the biosynthesis of riboflavin .
Cellular Effects
2,4(1H,3H)-Pyridinedione has been shown to influence cellular function. For instance, it enhances the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions . It also elevates the expression levels of inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 .
Molecular Mechanism
The molecular mechanism of 2,4(1H,3H)-Pyridinedione involves binding interactions with biomolecules and changes in gene expression. For example, it has been shown to act as a selective agonist, enhancing the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Pyridinedione can change over time. For instance, it has been used to catalyze the transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at room temperature and low CO2 pressure .
Metabolic Pathways
2,4(1H,3H)-Pyridinedione is involved in the metabolic pathway of riboflavin biosynthesis. It is converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione through a sequence of deamination, side chain reduction, and dephosphorylation .
Subcellular Localization
Enzymes involved in its metabolic pathway, such as those involved in riboflavin biosynthesis, have been found in various cellular compartments, including plastids .
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with malonic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure reactors to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Pyridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the dione to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include pyridine-2,4-dicarboxylic acid, dihydropyridine derivatives, and various substituted pyridine compounds.
科学研究应用
Pyridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Pyridine-2,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of dione.
Dihydropyridine derivatives: Reduced form of pyridine-2,4(1H,3H)-dione.
Substituted pyridine compounds: Various functional groups attached to the pyridine ring.
Uniqueness: this compound is unique due to its dione structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
1H-pyridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDALWDRIFYZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575738 | |
| Record name | 2,4(1H,3H)-Pyridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-28-8 | |
| Record name | 2,4(1H,3H)-Pyridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



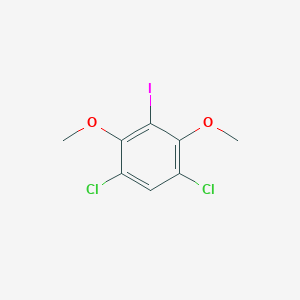

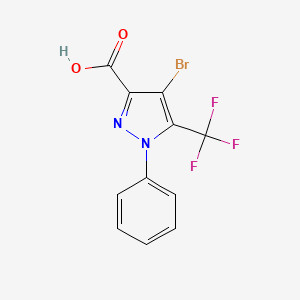
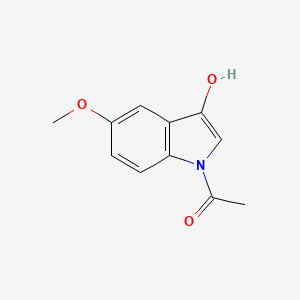
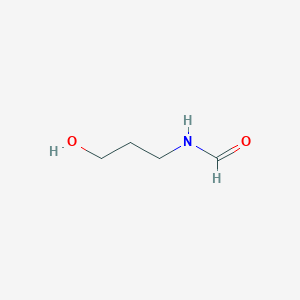
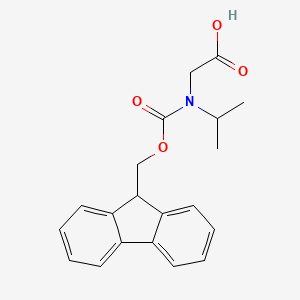
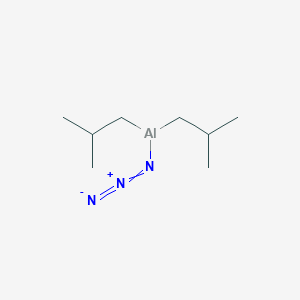
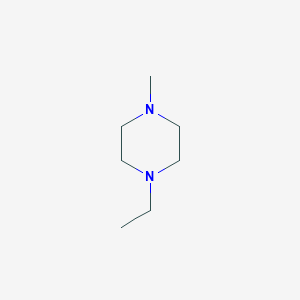
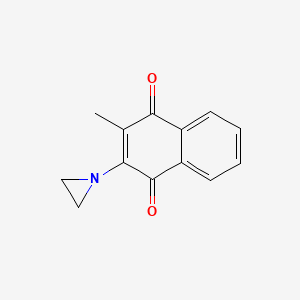
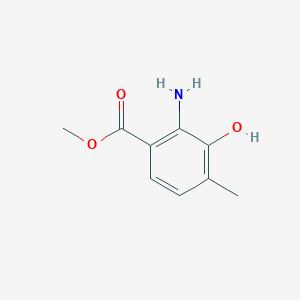
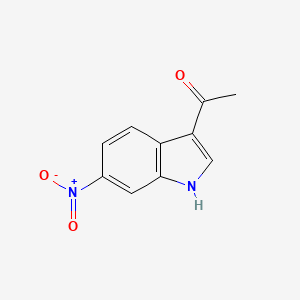
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)
![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
